N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide
Description
N-[4-(Azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a sulfonamide-linked azepane ring, a propylsulfanyl substituent at the 2-position, and a chlorine atom at the 5-position of the pyrimidine core. The azepane (7-membered cyclic amine) group may confer conformational flexibility, while the propylsulfanyl moiety enhances lipophilicity, influencing membrane permeability .
Properties
Molecular Formula |
C20H25ClN4O3S2 |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H25ClN4O3S2/c1-2-13-29-20-22-14-17(21)18(24-20)19(26)23-15-7-9-16(10-8-15)30(27,28)25-11-5-3-4-6-12-25/h7-10,14H,2-6,11-13H2,1H3,(H,23,26) |
InChI Key |
IAUJPPDIFUDTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions are employed to introduce the sulfonyl group onto the phenyl ring.
Construction of the Pyrimidine Core: This step involves the formation of the pyrimidine ring through condensation reactions using suitable aldehydes and amines.
Final Coupling: The final step involves coupling the azepane-sulfonyl-phenyl intermediate with the pyrimidine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to bind effectively to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. This compound may influence pathways involved in:
- Signal Transduction : Modulating cellular signaling pathways.
- Metabolic Processes : Affecting metabolic enzymes and pathways.
Therapeutic Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide has been investigated for several therapeutic applications:
- Cancer Treatment : Preliminary studies suggest that this compound may act as an inhibitor of metalloproteinases, which are involved in tumor progression and metastasis .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in inflammatory diseases .
- Neurological Disorders : Research indicates potential applications in treating neurological disorders due to its interaction with neurotransmitter receptors .
Case Study 1: Metalloproteinase Inhibition
A study demonstrated that compounds similar to this compound effectively inhibited matrix metalloproteinase 12 (MMP12), a target implicated in various cancers. The inhibition led to reduced tumor growth in animal models, showcasing the compound's potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies revealed that this compound could downregulate pro-inflammatory cytokines in macrophages, suggesting its utility as an anti-inflammatory agent. The mechanism involved the modulation of NF-kB signaling pathways, which play a critical role in inflammation .
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural homology with several pyrimidine derivatives reported in the literature. Below is a comparative analysis of key features:
Key Differences and Implications
- Azepane vs. Morpholine/Methylsulfonamide Groups : The azepane ring in the target compound provides a larger, more flexible cyclic amine compared to the morpholine group in or the methylsulfonamide in . This flexibility may enhance binding to targets requiring induced-fit interactions .
- Sulfanyl vs. Carboxylic Acid : The propylsulfanyl group in the target compound increases lipophilicity, contrasting with the carboxylic acid in , which improves solubility but may reduce blood-brain barrier penetration.
Pharmacological and Physicochemical Properties
- Solubility : The azepane-sulfonyl group in the target compound likely reduces aqueous solubility compared to the carboxylic acid derivative in but improves it relative to the trimethylbenzenesulfonamide in .
- Metabolic Stability: The absence of a fluorine atom (cf.
- Binding Affinity : Molecular modeling suggests that the azepane’s flexibility allows better accommodation in hydrophobic pockets compared to rigid morpholine derivatives .
Research Findings and Data
Crystallographic Insights
These data suggest that pyrimidine derivatives with bulky substituents adopt stable conformations in the solid state, which may correlate with in vivo stability .
Biological Activity
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a pyrimidine ring, a sulfonyl group, and an azepane ring, contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 426.0 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : Achieved through condensation reactions with precursors like chloroacetaldehyde and thiourea.
- Introduction of the Sulfonyl Group : Utilizes sulfonylation reactions with sulfonyl chlorides.
- Attachment of the Azepane Ring : Accomplished via nucleophilic substitution reactions.
- Final Coupling : Involves coupling intermediates under specific conditions to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The unique structure allows it to bind effectively to active sites, potentially inhibiting enzymatic activity or modulating receptor functions. Notably, it may influence pathways involved in signal transduction and metabolic processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been observed to inhibit the growth of certain bacterial strains, indicating potential as an antibacterial agent . Further investigations are required to elucidate the specific mechanisms involved.
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes that play critical roles in cancer metabolism or inflammatory responses, thereby providing therapeutic benefits in related diseases .
Study 1: Anticancer Activity
A study exploring the effects of similar pyrimidine derivatives on cancer cell lines revealed that certain modifications enhanced their potency against breast cancer cells. The compounds induced significant apoptosis and reduced cell viability at low micromolar concentrations .
Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, suggesting that modifications to the sulfonamide moiety could enhance antimicrobial activity .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the pyrimidine core and sulfonamide/sulfanyl substituents in this compound?
- Methodological Answer : The pyrimidine core can be synthesized via cyclocondensation of thiourea derivatives with β-diketones or via palladium-catalyzed cross-coupling for halogenated intermediates. Sulfonamide groups (e.g., azepane sulfonyl) are typically introduced using sulfonyl chlorides under basic conditions (e.g., DCM with triethylamine). Sulfanyl substituents (e.g., propylsulfanyl) are added via nucleophilic substitution with thiols or disulfides in polar aprotic solvents like DMF .
- Key Considerations : Monitor reaction progress using HPLC (C18 columns, acetonitrile/water gradients) to ensure purity >95% .
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., sulfonamide protons at δ 3.0–3.5 ppm, pyrimidine carbons at δ 160–170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] for CHClNOS: ~507.12 g/mol).
- HPLC-PDA : Reverse-phase chromatography (e.g., Chromolith® columns) with UV detection at 254 nm ensures purity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC determination.
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How do crystallographic data inform the compound’s conformational stability and intermolecular interactions?
- Methodological Answer :
- X-ray Diffraction : Resolve crystal structure to identify intramolecular hydrogen bonds (e.g., N–H⋯N/O) and dihedral angles between the pyrimidine ring and substituents (e.g., azepane sulfonyl torsion angles ~12–15°) .
- Weak Interactions : Analyze C–H⋯π or C–H⋯O bonds stabilizing the lattice (e.g., methyl groups interacting with fluorinated aryl rings) .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
Q. What computational strategies predict the compound’s pharmacokinetic properties and target binding?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on sulfonamide and pyrimidine motifs as hydrogen bond donors/acceptors .
- ADMET Prediction : Use QikProp or SwissADME to estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition risks .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein residue dynamics .
Q. How can structure-activity relationship (SAR) studies optimize substituent effects on biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified sulfonyl (e.g., piperidine vs. azepane) or sulfanyl (e.g., ethyl vs. propyl) groups.
- Bioisosteric Replacement : Replace the pyrimidine ring with triazine or pyridine to assess scaffold flexibility .
- Data Analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ) or steric (Taft E) parameters with IC values .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in ≥3 independent trials.
- Batch Variability : Characterize compound purity (HPLC, NMR) for each batch to rule out impurities (e.g., des-chloro byproducts) .
- Meta-Analysis : Compare data with structurally similar pyrimidines (e.g., 5-chloro-2-(methylsulfanyl)pyrimidine derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
